ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an ethyl ester group, and a sulfonyl-substituted benzamido group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: This step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Sulfonyl-Substituted Benzamido Group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with a sulfonyl chloride derivative of the benzamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS Number: 449769-57-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core structure with an acetyl and sulfonamide functional group. Its molecular formula is C20H24N4O4S and it exhibits unique characteristics that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that thieno[2,3-c]pyridine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine have shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Antimicrobial Properties : Thieno derivatives have been reported to possess antimicrobial activity against various pathogens. The compound's structure suggests potential efficacy against both bacterial and fungal strains .
- Enzyme Inhibition : The sulfonamide group in the compound is known for its ability to inhibit specific enzymes. Research has highlighted the role of similar compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management .
The biological activity of ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine appears to be mediated through several mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some thieno derivatives promote oxidative stress in target cells, which can lead to apoptosis .
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antitumor Efficacy : A study investigated a series of thieno[2,3-c]pyridine derivatives for their anticancer properties. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : A comparative analysis showed that thieno derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
- DPP-IV Inhibition : Research on DPP-IV inhibitors revealed that compounds structurally related to ethyl 6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine demonstrated promising results in reducing glucose levels in diabetic models .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-4-34-25(31)22-20-11-12-27(17(3)29)15-21(20)35-24(22)26-23(30)18-5-7-19(8-6-18)36(32,33)28-13-9-16(2)10-14-28/h5-8,16H,4,9-15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCWOCVGGQYZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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